molecular formula C15H25NO B1592339 2,6-Diethyl-N-(2-propoxyethyl)aniline CAS No. 61874-13-3

2,6-Diethyl-N-(2-propoxyethyl)aniline

Cat. No. B1592339
CAS RN: 61874-13-3
M. Wt: 235.36 g/mol
InChI Key: DTEGEQGTAYAXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diethyl-N-(2-propoxyethyl)aniline” is an organic compound with the molecular formula C15H25NO . It is synthesized by the reaction of sodium hydride and 2-propoxyethanol . It has been found to be a stable herbicide with no adverse effects on the environment .


Synthesis Analysis

This compound can be synthesized by enabling 2,6-diethylphenylamine, chloroethyl propyl ether, and an acid binding agent to react at normal pressure or under a pressurization condition . Another method involves the reaction of 2,6-diethylaniline and 2-chloro-1-ethoxypropane .


Molecular Structure Analysis

The molecular weight of “2,6-Diethyl-N-(2-propoxyethyl)aniline” is 235.365 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .


Chemical Reactions Analysis

The compound is synthesized by the reaction of sodium hydride and 2-propoxyethanol .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 351.7±42.0 °C at 760 mmHg, and a flash point of 150.4±17.3 °C . It also has a molar refractivity of 75.2±0.3 cm3, a polar surface area of 21 Å2, and a molar volume of 246.9±3.0 cm3 .

Scientific Research Applications

  • Toxicity Studies : A study by Short et al. (1983) examined the subacute toxicity of several ring-substituted dialkylanilines, including 2,6-diethylaniline, in rats. The research focused on histopathologic evaluations of selected tissues and found changes consistent with enhanced erythrocytic destruction in aniline and o-toluidine-treated animals, but not in dialkylaniline-treated animals (Short et al., 1983).

  • Application in Synthesis and Catalysis : Narayanan and Deshpande (2000) discussed the use of alkyl anilines, such as 2,6-diethylaniline, as intermediates in various chemical processes. The paper highlights their use in dye production, as a co-catalyst in polymerization reactions, and in the synthesis of weedicide, butachlor (Narayanan & Deshpande, 2000).

  • Research in Organic Synthesis : The synthesis of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines was explored by Ting (1956), where the compounds were prepared from corresponding malonates and used in screening tests for chemotherapeutic activity (Ting, 1956).

  • Degradation Studies : Boonrattanakij et al. (2009) investigated the degradation of 2,6-dimethylaniline by hydroxyl radicals, providing insight into the environmental fate of such compounds (Boonrattanakij et al., 2009).

  • Genome Sequencing of Bacteria : Cheng et al. (2017) reported the complete genome sequence of Sphingobium baderi DE-13, a bacterium capable of mineralizing alkyl-substituted anilines like 2,6-diethylaniline. This research provides insights into bacterial catabolism of such compounds (Cheng et al., 2017).

  • Comparative Toxicity and Genotoxicity Studies : Osano et al. (2002) compared the toxic and genotoxic effects of chloroacetanilides, formamidines, and their degradation products, including 2,6-diethylaniline, highlighting the environmental risks associated with these compounds (Osano et al., 2002).

Safety And Hazards

The safety data sheet advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also suggests ensuring adequate ventilation and removing all sources of ignition .

properties

IUPAC Name

2,6-diethyl-N-(2-propoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEGEQGTAYAXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCNC1=C(C=CC=C1CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600638
Record name 2,6-Diethyl-N-(2-propoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethyl-N-(2-propoxyethyl)aniline

CAS RN

61874-13-3
Record name 2,6-Diethyl-N-(2-propoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-diethyl phenyl)-(2-propoxy ethyl)-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethyl-N-(2-propoxyethyl)aniline
Reactant of Route 2
Reactant of Route 2
2,6-Diethyl-N-(2-propoxyethyl)aniline
Reactant of Route 3
Reactant of Route 3
2,6-Diethyl-N-(2-propoxyethyl)aniline
Reactant of Route 4
Reactant of Route 4
2,6-Diethyl-N-(2-propoxyethyl)aniline
Reactant of Route 5
Reactant of Route 5
2,6-Diethyl-N-(2-propoxyethyl)aniline
Reactant of Route 6
Reactant of Route 6
2,6-Diethyl-N-(2-propoxyethyl)aniline

Citations

For This Compound
2
Citations
XL Deng, CH Zhu, XM Zhou, LY Bai - Chemistry of Heterocyclic …, 2021 - Springer
A novel compound, 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide was synthesized by splicing together a chloro-substituted quinoline moiety found in …
Number of citations: 4 link.springer.com
V Dhanda, R Kumar, N Yadav… - Journal of Applied …, 2023 - Wiley Online Library
Herbicides are applied for effective weed management in order to increase the crop yield. In recent decades, the overuse of these chemicals has posed adverse effects on different …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.